molecular formula C8H15NO4 B558578 Boc-D-alanine CAS No. 7764-95-6

Boc-D-alanine

Cat. No. B558578
CAS RN: 7764-95-6
M. Wt: 189.21 g/mol
InChI Key: QVHJQCGUWFKTSE-RXMQYKEDSA-N
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Description

Boc-D-alanine, also known as N-tert-Boc-D-alanine, is an N-Boc-protected form of D-Alanine . D-Alanine is an amino acid that is commonly found in bacteria, such as Streptococcus faecalis. It is essential for the biosynthesis of peptidoglycan crosslinking sub-units that are used for bacterial cell walls .


Synthesis Analysis

Boc-D-alanine and its related derivatives were synthesized in a lab . The synthesis of Boc-D-alanine involves the use of tetrahydrofuran (THF), compound (IV), and triethylamine .


Molecular Structure Analysis

The molecular formula of Boc-D-alanine is C8H15NO4 . Its molecular weight is 189.21 g/mol . The IUPAC name is (2 R )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .


Chemical Reactions Analysis

Boc-D-alanine has been used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues . It has also been used in the resolution of racemic mixtures of 3,3′-bis(benzyloxy)-1,1′-binaphthalene-2,2′-diol .


Physical And Chemical Properties Analysis

Boc-D-alanine is a white to slight yellow to beige powder . It has a melting point of 75-84 ºC . It is soluble in Chloroform, DMSO, and Methanol .

Scientific Research Applications

  • Inhibition of Bacterial Peptidoglycan Biosynthesis : (1-Aminoethyl)boronic acid, an analogue of alanine, inhibits alanine racemase and D-alanine:D-alanine ligase, which are crucial enzymes in bacterial peptidoglycan biosynthesis. This inhibition is important for developing antibacterial agents (Duncan et al., 1989).

  • Study of Intracellular Elastase-like Enzymes : Boc-Ala-SNp, a thiol ester, has been used as a substrate to study elastase-like enzymes in human neutrophils, indicating potential applications in studying intracellular enzyme activities (Clark et al., 1980).

  • Synthesis of DNA Binding Polyamides : Solid-phase methods using Boc monomers have been applied for the synthesis of DNA binding polyamides, highlighting its role in genetic research and potential therapeutic applications (Belitsky et al., 2002).

  • Polymerization of D,L-alanine-NCA : Studies on the polymerization of D,L-alanine-NCA and its stereospecificity have shed light on the synthesis of polypeptides, contributing to materials science and biotechnology (Kricheldorf & Hull, 1979).

  • Capillary Electrophoresis Applications : Boc-D-alanine has been used in the development of analytical methods for detecting D-alanine in human plasma, demonstrating its utility in clinical diagnostics (Zhao et al., 2006).

  • Synthesis of Chiral Methacrylate Polymers : The synthesis of methacrylate containing Boc-D-alanine as a chiral monomer has been explored for creating polymers with potential applications in drug delivery and biotechnology (Kumar et al., 2012).

Safety And Hazards

Boc-D-alanine is stable under normal temperatures and pressures. It should be handled in a well-ventilated place and contact with skin and eyes should be avoided . Incompatible materials include strong oxidizing agents, acids, and alkalies .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHJQCGUWFKTSE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348467
Record name Boc-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-alanine

CAS RN

7764-95-6
Record name BOC-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7764-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
286
Citations
KG Goswami, B Saha, S Mete… - … Chemistry and Physics, 2018 - Wiley Online Library
… Then, we synthesized the styrene-based monomer having different enantiomeric structure of alanine through a single step reaction between 4-vinylbenzyl chloride and Boc-d-alanine in …
Number of citations: 10 onlinelibrary.wiley.com
B Chen, J Deng, X Cui, W Yang - Macromolecules, 2011 - ACS Publications
… ] system gave similar data, for which BOC-d-alanine was preferentially crystallized and a maximum ee up to 77% was also achieved in the residual BOC-l-alanine. The related CD and …
Number of citations: 33 pubs.acs.org
R Aráoz, E Anhalt, L René, MA Badet-Denisot… - Biochemistry, 2000 - ACS Publications
… Condensation of Boc-d-alanine amide 2 with glyoxylic acid tert-butyl ester occurred in excellent yield to give the pseudo-dipeptide 4. The nucleophilic displacement of the acetate group …
Number of citations: 54 pubs.acs.org
Y Asano, A Nakazawa, Y Kato, K Kondo - Journal of Biological Chemistry, 1989 - Elsevier
A novel aminopeptidase active toward D-amino acid-containing peptides, D-amino acid amides, and D-amino acid esters has been purified 2,800-fold to homogeneity from a bacterium …
Number of citations: 141 www.sciencedirect.com
WS Lee, A Ueno - Macromolecular rapid communications, 2001 - Wiley Online Library
… The ester hydrolysis of p‐nitrophenyl acetate, Boc‐L‐alanine‐p‐nitrophenyl ester and Boc‐D‐alanine‐p‐nitrophenyl ester was examined in the presence of trans‐1 or cis‐1. In the case …
Number of citations: 65 onlinelibrary.wiley.com
H Huang, Y Yuan, J Deng - Macromolecules, 2015 - ACS Publications
… of (a) particles synthesized with Boc-d-alanine and dissolved in CHCl 3 for spectra measurement (1 mmol/L); (b) particles synthesized with Boc-d-alanine and directly pressed after …
Number of citations: 48 pubs.acs.org
K Bauri, KD Sayala, RS Roy, P De - European Polymer Journal, 2015 - Elsevier
… ester (Boc-l-Ala-HEMA, A) with Boc-d-alanine methacryloyloxyethyl ester (Boc-d-Ala-HEMA, B) and … = −4 and Boc-d-alanine methacryloyloxyethyl ester (Boc-d-Ala-HEMA), [α] D 25 …
Number of citations: 7 www.sciencedirect.com
B Chen, C Song, X Luo, J Deng… - Macromolecular Rapid …, 2011 - Wiley Online Library
… The microspheres preferably adsorbed (R) -(+)-PEA, (R)-(+)-N- BPEA, and Boc-D-alanine. The release experiments showed that the microspheres released Boc-L-alanine more quickly …
Number of citations: 21 onlinelibrary.wiley.com
WJ Greenlee, JP Springer… - Journal of medicinal …, 1989 - ACS Publications
… A solution of Nt-Boc-D-alanine methyl ester(18.5 g, 0.090 mol) in ether (400 mL) was cooled (dry ice bath) as a cooled (-78 C) solution (1 M inhexane) of DIBAL-H (200 mL, 0.20 mol) …
Number of citations: 35 pubs.acs.org
H Tsutsumi, K Hamasaki, H Mihara… - Journal of the Chemical …, 2000 - pubs.rsc.org
… In this study, Boc-D-alanine p-nitrophenyl ester and Boc-L-alanine p-nitrophenyl ester were chosen as substrates and the enantioselectivity of the CD–peptide hybrids was studied. …
Number of citations: 24 pubs.rsc.org

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